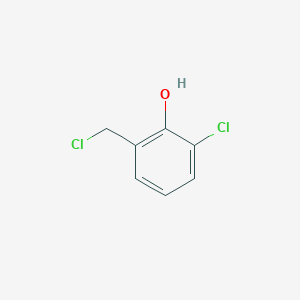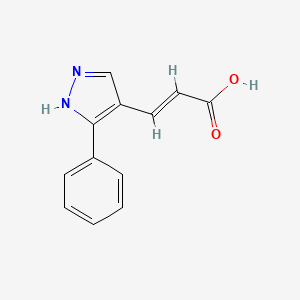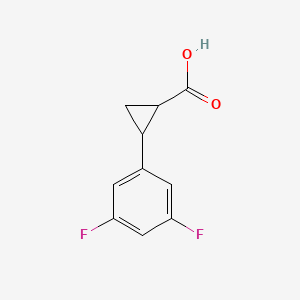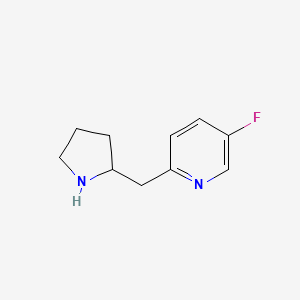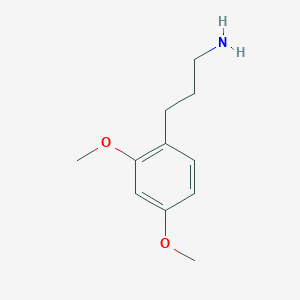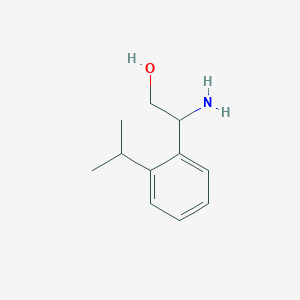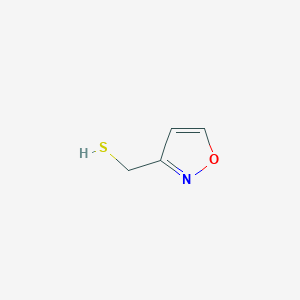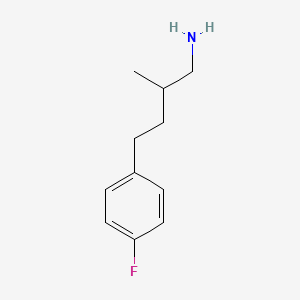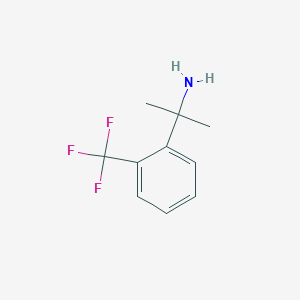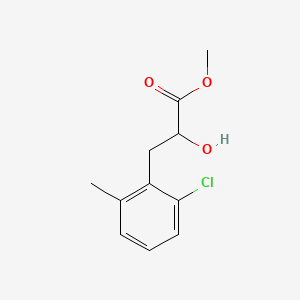![molecular formula C15H23BN2O4S B13609783 1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a complex organic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a dioxaborolane moiety and a benzothiadiazine core. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
準備方法
The synthesis of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves several steps. One common synthetic route includes the coupling of a brominated precursor with a dioxaborolane derivative under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like 1,2-dimethoxyethane. The reaction mixture is purged with an inert gas such as argon to prevent oxidation .
化学反応の分析
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form new carbon-carbon bonds.
科学的研究の応用
This compound has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors involved in various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. The dioxaborolane moiety is known to form reversible covalent bonds with hydroxyl and amino groups in proteins, which can inhibit enzyme activity or alter protein function .
類似化合物との比較
Similar compounds include other benzothiadiazine derivatives and dioxaborolane-containing molecules. Compared to these, 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C15H23BN2O4S |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C15H23BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-7-8-13-11(9-12)10-17(5)23(19,20)18(13)6/h7-9H,10H2,1-6H3 |
InChIキー |
RVVCNAIUSACTKZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(S(=O)(=O)N(C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


